molecular formula C10H20O B6162095 (2E)-3,7-dimethyloct-2-en-1-ol CAS No. 1461-04-7

(2E)-3,7-dimethyloct-2-en-1-ol

Cat. No.: B6162095
CAS No.: 1461-04-7
M. Wt: 156.3
InChI Key:
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Description

(2E)-3,7-dimethyloct-2-en-1-ol, also known as geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. This compound is known for its pleasant floral fragrance and is widely used in the perfume and cosmetic industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3,7-dimethyloct-2-en-1-ol can be achieved through several methods:

    Hydrolysis of Geranyl Acetate: Geranyl acetate can be hydrolyzed under acidic or basic conditions to yield this compound.

    Reduction of Geranial: Geranial (citral) can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce this compound.

    Isomerization of Linalool: Linalool can be isomerized under acidic conditions to form this compound.

Industrial Production Methods

Industrially, this compound is often extracted from essential oils through steam distillation or solvent extraction. Additionally, it can be synthesized on a large scale using the hydrolysis of geranyl acetate or the reduction of geranial.

Chemical Reactions Analysis

Types of Reactions

(2E)-3,7-dimethyloct-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form geranial or geranic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form citronellol using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., chlorine, bromine)

Major Products Formed

    Oxidation: Geranial, geranic acid

    Reduction: Citronellol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

(2E)-3,7-dimethyloct-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is studied for its antimicrobial and insecticidal properties.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: It is used in the formulation of fragrances, flavors, and cosmetics.

Mechanism of Action

The mechanism of action of (2E)-3,7-dimethyloct-2-en-1-ol involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(2E)-3,7-dimethyloct-2-en-1-ol is similar to other monoterpenoids such as linalool, citronellol, and nerol. it is unique due to its distinct floral fragrance and its specific applications in the perfume and cosmetic industries.

List of Similar Compounds

  • Linalool
  • Citronellol
  • Nerol
  • Geranial

Properties

CAS No.

1461-04-7

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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